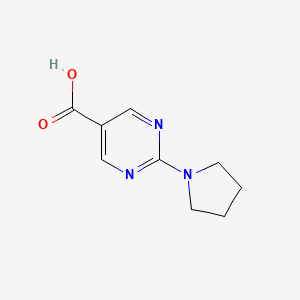

2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8(14)7-5-10-9(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARCKZNRVNLERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425085 | |

| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253315-06-9 | |

| Record name | 2-(1-Pyrrolidinyl)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253315-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid

CAS Number: 253315-06-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its potential biological applications, particularly as a kinase inhibitor within the Transforming Growth Factor-β (TGF-β) signaling pathway. The information presented is intended to support researchers and drug development professionals in their exploration of this compound and its derivatives for therapeutic applications.

Chemical and Physical Properties

This compound is a small molecule featuring a pyrimidine ring substituted with a pyrrolidine group at the 2-position and a carboxylic acid at the 5-position.[1] This unique combination of functional groups makes it a valuable scaffold in drug discovery.

Table 1: Physicochemical Properties [1]

| Property | Value |

| CAS Number | 253315-06-9 |

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid |

| SMILES | C1CCN(C1)c2ncc(cn2)C(=O)O |

| InChI Key | BARCKZNRVNLERF-UHFFFAOYSA-N |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO and methanol. |

Synthesis and Experimental Protocol

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the searched literature, a plausible and efficient synthetic route can be constructed based on established pyrimidine chemistry. The following protocol is adapted from the synthesis of structurally similar pyrimidine-5-carboxylic acid derivatives.[2]

Workflow for the Synthesis of this compound

Caption: A two-step synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

-

To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add pyrrolidine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve the ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (1 equivalent) in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature or gently heat to 50-60 °C until the hydrolysis is complete (monitored by TLC).

-

Once the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

The resulting precipitate is the desired product, this compound.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Biological Activity and Potential Applications

Derivatives of pyrimidine and pyrrolidine are well-established pharmacophores in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][4] The structural motif of 2-aminopyrimidine is a key feature in many kinase inhibitors.

3.1. Kinase Inhibition and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[5][6] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[7][8] A key component of this pathway is the Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase. Inhibition of ALK5 is a promising therapeutic strategy for these conditions.

While direct quantitative data for the inhibitory activity of this compound against ALK5 is not available in the searched literature, its structural features strongly suggest its potential as an ALK5 inhibitor. Many potent and selective ALK5 inhibitors feature a 2-aminopyrimidine core that forms key hydrogen bond interactions with the hinge region of the kinase domain.

TGF-β Signaling Pathway and Inhibition by this compound

Caption: Proposed mechanism of action for this compound in the TGF-β signaling pathway.

Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Further research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a panel of kinases, with a primary focus on ALK5 and other members of the TGF-β receptor family.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Cell-Based Assays: Evaluating the efficacy of this compound in cellular models of cancer and fibrosis to validate its therapeutic potential.

-

In Vivo Studies: Assessing the in vivo efficacy, safety, and pharmacokinetic profile in relevant animal models.

Conclusion

This compound is a versatile chemical entity with significant potential for drug discovery. Its straightforward synthesis and the established importance of its core structural motifs in kinase inhibition make it an attractive candidate for further investigation. This technical guide provides a foundation for researchers to explore the therapeutic applications of this compound, particularly in the context of diseases driven by aberrant TGF-β signaling.

References

- 1. This compound | C9H11N3O2 | CID 6622038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]

An In-depth Technical Guide on 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document combines established physicochemical properties with a review of synthetic methodologies and biological activities of structurally related compounds. The aim is to equip researchers with a foundational understanding and a framework for future investigation of this compound. This guide includes its molecular and chemical properties, a postulated synthetic route, and a discussion of its potential biological significance based on analogous structures.

Introduction

This compound is a small molecule incorporating both a pyrimidine and a pyrrolidine moiety. The pyrimidine ring is a core structure in numerous biologically active compounds, including anticancer and antimicrobial agents. Similarly, the pyrrolidine ring is a prevalent scaffold in a wide range of pharmaceuticals and natural products. The combination of these two heterocyclic systems in a single molecule suggests a potential for diverse biological activities, making it an attractive candidate for further research and development in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O₂ | PubChem[1] |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| IUPAC Name | 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | PubChem[1] |

| CAS Number | 253315-06-9 | PubChem[1] |

| Canonical SMILES | C1CCN(C1)C2=NC=C(C=N2)C(=O)O | |

| InChI Key | BARCKZNRVNLERF-UHFFFAOYSA-N | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in polar organic solvents (predicted) |

Synthesis and Experimental Protocols

A general and efficient method for the preparation of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This approach provides a direct route to pyrimidines without substitution at the 4-position.

A potential synthetic workflow for this compound could be envisioned as a multi-step process.

Note: This proposed workflow is hypothetical and would require experimental validation and optimization.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not currently available in the public domain. However, based on the known activities of structurally related pyrimidine and pyrrolidine derivatives, we can hypothesize potential areas of biological relevance.

Derivatives of pyrimidine are known to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: Many pyrimidine analogs act as inhibitors of key enzymes in cancer cell proliferation, such as kinases.

-

Antimicrobial Activity: The pyrimidine scaffold is present in several antibacterial and antifungal agents.

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents.

Pyrrolidine-containing compounds are also known for their diverse biological activities, often acting as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) or as ligands for various receptors.

Given these precedents, this compound could potentially interact with various biological targets. A hypothetical screening cascade to explore its biological activity is outlined below.

Should initial screenings indicate activity in a particular area, for instance, as a kinase inhibitor, further investigation into specific signaling pathways would be warranted. A potential, hypothetical signaling pathway that could be modulated by a pyrimidine-based kinase inhibitor is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Disclaimer: The signaling pathway depicted is a generalized representation and is intended for illustrative purposes only. The actual mechanism of action of this compound, if any, would need to be determined through rigorous experimental investigation.

Conclusion

This compound presents an interesting scaffold for further exploration in drug discovery. While specific experimental data on its synthesis and biological activity are currently limited, this guide provides a foundational understanding of its properties and outlines potential avenues for future research. The proposed synthetic strategies and hypothetical biological targets, derived from the study of related compounds, offer a starting point for scientists and researchers interested in investigating the therapeutic potential of this molecule. Further experimental work is necessary to validate these hypotheses and to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, and potential therapeutic applications, while also proposing a viable synthetic pathway based on established chemical principles.

Chemical Structure and Identification

This compound is a hybrid molecule incorporating a pyrimidine ring, a common scaffold in biologically active compounds, and a pyrrolidine moiety. The carboxylic acid group at the 5-position of the pyrimidine ring provides a handle for further chemical modification and potential interactions with biological targets.

Below is a visualization of the chemical structure and its key identifiers.

Caption: Chemical structure and key identifiers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of drug delivery systems.

| Property | Value | Reference |

| Molecular Weight | 193.20 g/mol | [1] |

| Monoisotopic Mass | 193.085126602 Da | [1] |

| Topological Polar Surface Area | 66.3 Ų | [1] |

| Formal Charge | 0 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 208 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The logical workflow for the proposed synthesis is outlined in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (Intermediate)

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom on the pyrimidine ring is displaced by the secondary amine of pyrrolidine.

Materials:

-

Ethyl 2-chloropyrimidine-5-carboxylate

-

Pyrrolidine

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Protocol:

-

Dissolve ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 eq) to the solution to act as a base and scavenge the HCl byproduct.

-

Slowly add pyrrolidine (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, typically under basic conditions.

Materials:

-

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

-

Aqueous base solution (e.g., 1M Sodium Hydroxide or Lithium Hydroxide)

-

Solvent (e.g., Methanol, Ethanol, or a mixture with water)

-

Aqueous acid solution for neutralization (e.g., 1M Hydrochloric Acid)

Protocol:

-

Dissolve the ethyl ester intermediate in a suitable solvent.

-

Add the aqueous base solution to the ester solution.

-

Stir the reaction mixture at room temperature or with gentle heating and monitor the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, cool the reaction mixture to 0 °C and carefully acidify with the aqueous acid solution until the pH is acidic (typically pH 3-4).

-

The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization if necessary.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is not extensively reported in the public domain, the constituent chemical moieties suggest potential for a range of biological activities.

-

Pyrimidine Core: The pyrimidine ring is a fundamental component of nucleobases and is found in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.

-

Pyrrolidine Moiety: The pyrrolidine ring is another privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties and providing a three-dimensional structure that can enhance binding to biological targets.

Given the prevalence of these scaffolds in bioactive molecules, this compound represents a promising candidate for screening in various biological assays.

Potential Areas of Investigation:

-

Anticancer Activity: Many pyrimidine derivatives exhibit anticancer properties by targeting various enzymes and signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Activity: The pyrimidine nucleus is a key feature of several antibacterial and antifungal drugs.

-

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Future research, including target identification and mechanism of action studies, will be necessary to understand its biological effects at a molecular level.

Conclusion

This compound is a molecule with significant potential for drug discovery, owing to its hybrid structure containing two well-established pharmacophores. This guide has provided a comprehensive overview of its chemical properties and a plausible synthetic route. The lack of specific biological data highlights an opportunity for further research to explore its therapeutic potential. The proposed experimental protocols offer a starting point for the synthesis and subsequent biological evaluation of this intriguing compound. Researchers in the fields of medicinal chemistry and drug development are encouraged to investigate the biological profile of this and related molecules.

References

Technical Guide: Physicochemical Properties of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine ring substituted with a pyrrolidine and a carboxylic acid group, suggests potential for various biological activities and makes it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for its development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation and chemical synthesis. This document provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O₂ | PubChem[1] |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| IUPAC Name | 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | PubChem[1] |

| CAS Number | 253315-06-9 | PubChem[1] |

| InChI | InChI=1S/C9H11N3O2/c13-8(14)7-5-10-9(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) | PubChem[1] |

| InChIKey | BARCKZNRVNLERF-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1CCN(C1)C2=NC=C(C=N2)C(=O)O | PubChem[1] |

| Boiling Point (Predicted) | 432.5 ± 37.0 °C at 760 mmHg | Sigma-Aldrich |

| XLogP3-AA (Predicted) | 0.7 | PubChem[1] |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in polar organic solvents. | - |

| pKa | Not experimentally determined | - |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered. A small amount is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating can be performed to find an approximate range). The heating rate is then slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Determination

Understanding the solubility profile in various solvents is crucial for drug development and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, dichloromethane, and ethyl acetate.

-

Procedure:

-

To a series of test tubes, add a pre-weighed amount (e.g., 1 mg) of this compound.

-

Add a small volume (e.g., 0.1 mL) of the selected solvent to the first test tube.

-

Vortex or shake the tube vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect for the complete dissolution of the solid.

-

If the solid dissolves, add another portion of the solid and repeat until the solution is saturated.

-

If the solid does not dissolve, incrementally add more solvent until dissolution occurs or a maximum volume is reached.

-

-

Quantification: The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L). For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of the carboxylic acid group.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette.

-

Titrant: A standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

-

Procedure:

-

The solution of the acid is placed in a beaker with a magnetic stirrer.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued until the pH has risen significantly, well past the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of this compound.

Caption: Workflow for the determination of physical properties.

Conclusion

The physicochemical properties of this compound are essential for its advancement as a potential therapeutic agent. While computational data provides a solid foundation, experimental determination of properties such as melting point, solubility, and pKa is critical for a complete understanding of its behavior. The protocols outlined in this guide provide a framework for researchers to obtain this vital information, thereby facilitating further research and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide also details standardized experimental protocols for determining key parameters such as solubility and pKa, which are critical for drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound (CAS: 253315-06-9) is presented below. These properties are essential for understanding its behavior in biological and chemical systems. The presence of a carboxylic acid group suggests that its solubility will be pH-dependent.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O₂ | PubChem[2] |

| Molecular Weight | 193.20 g/mol | PubChem[2] |

| Predicted pKa | 2.21 ± 0.10 | ChemicalBook[3] |

| IUPAC Name | 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | PubChem[2] |

| Synonyms | 2-(1-Pyrrolidinyl)-5-pyrimidinecarboxylic acid, 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | CymitQuimica[1] |

| Appearance | Off-white to yellow solid | ChemicalBook[3] |

Understanding pH-Dependent Solubility

The solubility of ionizable compounds like this compound is significantly influenced by the pH of the aqueous medium. The carboxylic acid group can exist in a neutral (protonated) or an ionized (deprotonated) form. The Henderson-Hasselbalch equation governs this equilibrium. Generally, the ionized form of a compound is more soluble in aqueous solutions than its neutral form. Given the predicted pKa of 2.21, the compound will be predominantly in its less soluble neutral form at pH values below 2.21 and will transition to its more soluble ionized form as the pH increases.

Caption: pH-dependent equilibrium of a carboxylic acid.

Experimental Protocols for Solubility and pKa Determination

Accurate determination of solubility and pKa is crucial for drug development. The following are detailed methodologies for key experiments.

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.

Experimental Protocol:

-

Preparation:

-

Weigh an excess amount of this compound into a series of glass vials.

-

Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.

-

Caption: Workflow for the Shake-Flask Solubility Assay.

Potentiometric titration is a precise method for determining the pKa of an ionizable compound and can also be adapted to determine solubility.[6][7][8]

Principle: The compound is dissolved in a solution and titrated with a strong acid or base. The pH of the solution is monitored as a function of the titrant volume. The pKa corresponds to the pH at which half of the compound is ionized.

Experimental Protocol for pKa Determination:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a known volume of purified water or a water-cosolvent mixture if solubility is low. The concentration should be sufficient for accurate pH measurement, typically around 1-10 mM.

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the volume of titrant required to reach the equivalence point has been added. The equivalence point is identified as the point of maximum slope on the titration curve.

-

Adaptation for Solubility Determination:

A modified potentiometric titration method can be employed to determine the intrinsic solubility of poorly soluble weak acids.[6][7][8] This involves titrating a suspension of the compound and analyzing the titration curve to calculate the concentration of the dissolved species.

Conclusion

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C9H11N3O2 | CID 6622038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 253315-06-9 [m.chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. enamine.net [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Spectral Analysis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid (C₉H₁₁N₃O₂), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra in public databases, this document presents predicted and typical spectral characteristics based on the analysis of its functional groups and analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and General Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a pyrrolidine group at the 2-position and a carboxylic acid at the 5-position.

-

Molecular Formula: C₉H₁₁N₃O₂[1]

-

Molecular Weight: 193.20 g/mol [1]

-

IUPAC Name: 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid[1]

-

CAS Number: 253315-06-9[1]

Predicted Spectral Data

The following tables summarize the predicted and typical spectral data for this compound based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~8.7 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |

| ~3.6 | Triplet | 4H | -N-CH₂- (Pyrrolidine ring) |

| ~2.0 | Quintet | 4H | -CH₂-CH₂- (Pyrrolidine ring) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | -COOH |

| ~160 | C-2 (Pyrimidine ring) |

| ~158 | C-4, C-6 (Pyrimidine ring) |

| ~120 | C-5 (Pyrimidine ring) |

| ~47 | -N-CH₂- (Pyrrolidine ring) |

| ~25 | -CH₂-CH₂- (Pyrrolidine ring) |

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer)[2][3] |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[3] |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (Pyrimidine ring) |

| 1320-1210 | Medium | C-O stretch (Carboxylic acid)[2] |

| ~1200 | Medium | C-N stretch (Aromatic amine) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 193 | [M]⁺, Molecular ion |

| 176 | [M-OH]⁺ |

| 148 | [M-COOH]⁺ |

| 122 | Fragmentation of the pyrimidine ring |

| 70 | Pyrrolidine fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable proton of the carboxyl group.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the quaternary carbons.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode. Positive mode is likely to show the [M+H]⁺ ion, while negative mode would show the [M-H]⁻ ion.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.

-

Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.

-

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

Biological Activity of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid: A Technical Overview

Affiliation: Google Research

Abstract

This technical guide addresses the biological activity of the heterocyclic compound 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. Despite its availability as a research chemical, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of specific biological activity data, including quantitative metrics, detailed experimental protocols, and defined mechanisms of action for this particular molecule. This document, therefore, provides a broader context by examining the known biological activities of structurally related 2-aminopyrimidine and pyrrolidine-containing compounds, suggesting potential areas of investigation for this compound. Furthermore, it outlines a generalized experimental workflow for the initial biological screening of such a compound and depicts a representative signaling pathway commonly modulated by pyrimidine derivatives.

Introduction

This compound is a small molecule featuring a pyrimidine ring substituted with a pyrrolidine moiety at the 2-position and a carboxylic acid at the 5-position. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Similarly, the pyrrolidine ring is a common structural motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties and target interactions. The combination of these two key structural features in this compound suggests its potential for biological activity; however, to date, no specific studies have been published to confirm or characterize such activity.

Biological Context of Structurally Related Compounds

In the absence of direct data, the potential biological profile of this compound can be inferred by examining its constituent chemical motifs.

-

2-Aminopyrimidine Derivatives: This class of compounds is known to exhibit a broad spectrum of pharmacological activities. They are key components in several kinase inhibitors, acting as ATP-competitive ligands that bind to the hinge region of the kinase domain. This mechanism is central to their application in oncology. Furthermore, various derivatives have demonstrated antimicrobial, anti-inflammatory, and antiviral properties.

-

Pyrrolidine Carboxylic Acid Derivatives: The pyrrolidine ring, particularly when functionalized with a carboxylic acid, can mimic natural amino acids like proline. This allows such molecules to interact with a variety of biological targets, including enzymes and receptors. Derivatives of pyrrolidine have been explored for their potential as enzyme inhibitors and as modulators of various signaling pathways.

Given these precedents, it is plausible that this compound could be investigated for activities in areas such as oncology (e.g., as a kinase inhibitor), infectious diseases, or inflammatory disorders.

Hypothetical Experimental Workflow

For a novel compound like this compound with an unknown biological profile, a tiered screening approach is typically employed. The following workflow represents a general strategy for its initial biological characterization.

Representative Signaling Pathway

Many 2-substituted pyrimidine derivatives function as inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. A common mechanism of action involves the inhibition of a kinase within a pathway such as the MAPK/ERK pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of such a pathway, indicating a potential point of inhibition for a hypothetical pyrimidine-based kinase inhibitor.

Quantitative Data

Due to the lack of published experimental studies on this compound, no quantitative biological activity data (e.g., IC50, EC50, Ki) is available at this time. Consequently, a data presentation table cannot be provided.

Conclusion

While this compound presents an interesting chemical structure combining two biologically relevant motifs, its specific biological activities remain uncharacterized in the public domain. Based on the known pharmacology of related 2-aminopyrimidine and pyrrolidine derivatives, promising avenues for investigation include its potential as a kinase inhibitor for oncology or as an antimicrobial or anti-inflammatory agent. The hypothetical workflow and representative signaling pathway provided in this guide offer a foundational framework for initiating the biological evaluation of this and other novel chemical entities. Further experimental investigation is required to elucidate the true biological profile of this compound.

The Pyrimidine Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] Its inherent ability to engage in various biological interactions has made it a "privileged structure" in drug discovery, leading to the development of a wide array of derivatives with potent anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrimidine derivatives, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Targets of Pyrimidine Derivatives

The anticancer activity of pyrimidine derivatives is the most extensively studied, with numerous compounds targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.[1][5] The primary molecular targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and intracellular kinases such as Cyclin-Dependent Kinases (CDKs).

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[6] Its dysregulation through overexpression or mutation is a key driver in various cancers, particularly non-small-cell lung cancer (NSCLC).[6][7] Pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain's binding site.[7][8] Several approved drugs, such as gefitinib and erlotinib, feature a fused pyrimidine (quinazoline) core.[7]

Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and inhibit apoptosis. Pyrimidine-based inhibitors block this initial phosphorylation step, thereby inhibiting these downstream signals.

The potency of pyrimidine derivatives against EGFR is typically measured by their half-maximal inhibitory concentration (IC50).

| Compound ID | EGFR IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) | Reference |

| 4g | 0.25 µM | HepG2 | 5.02 | [9] |

| MCF-7 | 5.1 | [9] | ||

| HCT-116 | 6.6 | [9] | ||

| 10b | 8.29 | HepG2 | 3.56 | [10] |

| A549 | 5.85 | [10] | ||

| MCF-7 | 7.68 | [10] | ||

| Compound 14 | 8.43 (L858R/T790M) | MCF-7, A549, HepG2 | Not specified | [11] |

| Compound 15 | 6.91 (L858R/T790M) | MCF-7, A549, HepG2 | Not specified | [11] |

| Compound 42 | 1.1 (L858R) | HCC827, H1975, A549 | Not specified | [7] |

| 34 (L858R/T790M) | [7] | |||

| 7.2 (L858R/T790M/C797S) | [7] |

Table 1: In vitro activity of selected pyrimidine derivatives targeting EGFR.

This protocol outlines a common method to determine the IC50 of a test compound against EGFR kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the pyrimidine derivative (test inhibitor) in 100% DMSO.

-

Create serial dilutions of the test inhibitor in the kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). The final DMSO concentration should not exceed 1%.

-

Dilute recombinant human EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer to desired concentrations.

-

-

Assay Plate Setup (96-well, white plate):

-

Add 5 µL of the diluted test inhibitor to the designated wells.

-

Include "positive control" wells (with DMSO vehicle instead of inhibitor) and "blank" wells (no enzyme).

-

Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer. Add 10 µL of this master mix to each well.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well (except the "blank" wells). The final reaction volume is typically 25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using a commercial kit like ADP-Glo™):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the average signal from the "blank" wells from all other readings.

-

Calculate the percentage of inhibition relative to the "positive control".

-

Plot the percent inhibition against the logarithm of the test inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.[12][13]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][14][15] Inhibition of the VEGFR-2 signaling pathway is a key strategy in cancer therapy.[15] Pyrimidine derivatives, particularly furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds, have been developed as potent VEGFR-2 inhibitors.[14][16]

Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ-PKC-MAPK and PI3K-AKT. These pathways promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Pyrimidine inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, preventing these downstream events.

| Compound ID | VEGFR-2 IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) | Reference |

| II-1 | Not specified | HepG2 | 5.90 | [5] |

| 7d | Not specified | A549 | 9.19 | [15] |

| HepG2 | 11.94 | [15] | ||

| 9s | Not specified | A549 | 13.17 | [15] |

| HepG2 | 18.21 | [15] | ||

| 13n | Not specified | A549 | 11.26 | [15] |

| HepG2 | 15.43 | [15] | ||

| 21b | 33.4 | HUVEC | Not specified | [16] |

| 21c | 47.0 | HUVEC | Not specified | [16] |

| 21e | 21.0 | HUVEC | Not specified | [16] |

| 4c | 57.1 | A549 | 11.2 | [17] |

| HT-29 | 12.7 | [17] | ||

| 7b | 42.5 | A549 | 6.66 | [17] |

| HT-29 | 8.51 | [17] |

Table 2: In vitro activity of selected pyrimidine derivatives targeting VEGFR-2.

The protocol for the VEGFR-2 kinase assay is analogous to the EGFR kinase assay, substituting the specific enzyme and substrate.

-

Reagent Preparation: As in section 1.1.3, but using recombinant human VEGFR-2 kinase.

-

Assay Plate Setup: As in section 1.1.3.

-

Kinase Reaction: Initiate the reaction by adding diluted VEGFR-2 enzyme. Incubate at 30°C for 45-60 minutes.[2][18]

-

Signal Detection: Use a luminescence-based kit (e.g., Kinase-Glo™ MAX) as described in section 1.1.3.[18]

-

Data Acquisition and Analysis: As described in section 1.1.3.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are essential for regulating the cell cycle.[19] Their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2, CDK7, CDK8, and CDK9, making them promising anticancer agents.[19][20]

| Compound ID | Target CDK | IC50 (µM) | Reference |

| 5j | CDK2 | 0.16 | [21] |

| 5i | CDK2 | 0.25 | [21] |

| BS-194 | CDK2 | 0.003 | [21] |

| CDK7 | 0.250 | [21] | |

| CDK9 | 0.090 | [21] | |

| 5f | CDK7 | 0.479 | [20] |

| 5d | CDK8 | 0.716 | [20] |

| 5b | CDK9 | 0.059 | [20] |

| Compound 66 | CDK6 | Not specified (dual inhibitor) | [22] |

| CDK9 | Not specified (dual inhibitor) | [22] |

Table 3: In vitro activity of selected pyrimidine derivatives targeting CDKs.

This protocol describes a method to assess the inhibition of CDK2.

-

Reagent Preparation:

-

Prepare test compounds as described in section 1.1.3.

-

Dilute active CDK2/Cyclin A2 enzyme complex, a suitable substrate (e.g., a histone H1-derived peptide), and ATP in kinase buffer.

-

-

Assay Procedure (384-well plate):

-

Add 1 µL of the test inhibitor or DMSO vehicle to the wells.

-

Add 2 µL of the diluted CDK2/Cyclin A2 enzyme.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Signal Detection (ADP-Glo™ format):

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence with a plate reader.

-

Calculate IC50 values as described previously.[23]

-

Anti-Inflammatory Targets of Pyrimidine Derivatives

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| L1 | >10 | 1.1 | >9.09 | |

| L2 | >10 | 1.3 | >7.69 | |

| Series 126 | Not specified | 1.03–1.71 | 5.71–8.21 |

Table 4: In vitro COX inhibitory activity of selected pyrimidine derivatives.

This colorimetric assay measures the peroxidase activity of COX enzymes.

-

Reagent Preparation:

-

Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of heme, arachidonic acid (substrate), and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD, chromogen).

-

Reconstitute ovine COX-1 and COX-2 enzymes in the assay buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add the test compound at various concentrations. Include a vehicle control.

-

Pre-incubate the mixture at 25°C for 5-10 minutes.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

-

Data Acquisition:

-

Immediately monitor the increase in absorbance at 590-620 nm for 1-5 minutes using a microplate reader. The rate of TMPD oxidation is proportional to COX activity.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration.

-

Determine the percent inhibition compared to the vehicle control.

-

Calculate IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

-

Antiviral and Antibacterial Targets

Pyrimidine derivatives also exhibit a broad spectrum of activity against various viral and bacterial pathogens. Their mechanisms often involve mimicking natural nucleosides to inhibit key enzymes in nucleic acid synthesis.

Antiviral Targets

-

HIV Reverse Transcriptase (RT): Many pyrimidine derivatives, particularly diarylpyrimidines (DAPYs), function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11] They bind to an allosteric pocket on the HIV-1 RT enzyme, inducing conformational changes that inhibit its DNA polymerase activity.[11]

-

DNA Polymerase: Pyrimidine analogues can inhibit viral DNA polymerases, thereby halting the replication of the viral genome. This is a key mechanism for drugs targeting herpes viruses.[5]

-

Dihydroorotate Dehydrogenase (DHODH): Targeting this host cell enzyme, which is crucial for de novo pyrimidine biosynthesis, can create a broad-spectrum antiviral effect by depleting the nucleotide pools necessary for viral replication.[8]

Antibacterial Targets

-

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis. Pyrimidine derivatives, such as trimethoprim, are potent and selective inhibitors of bacterial DHFR.[2][9][10]

-

DNA Gyrase: This bacterial topoisomerase is responsible for controlling the topological state of DNA during replication. Pyrimidine-based compounds have been developed to inhibit its activity, often targeting the GyrB subunit's ATPase site.[3]

General Experimental Workflow

The discovery and development of novel pyrimidine-based therapeutic agents typically follow a structured workflow, from initial screening to in vivo validation.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (Resazurin Method)

This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.

-

Cell Plating:

-

Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine derivatives in culture medium.

-

Add the diluted compounds to the cells. Include wells for vehicle control (e.g., DMSO) and untreated controls.

-

Incubate for a desired exposure time (e.g., 48 or 72 hours).

-

-

Resazurin Addition:

-

Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in DPBS).

-

Add 10-20 µL of the resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[3]

-

-

Data Analysis:

-

Subtract the background fluorescence from a media-only control.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration that inhibits cell viability by 50%.

-

Conclusion

The pyrimidine scaffold remains a highly versatile and fruitful starting point for the design of novel therapeutic agents. Its derivatives have been shown to potently and often selectively inhibit a wide range of clinically relevant targets, from receptor tyrosine kinases and CDKs in oncology to COX enzymes in inflammation and essential polymerases and metabolic enzymes in microbes. The continued exploration of this privileged structure, guided by the robust screening and validation protocols outlined in this guide, promises to yield new generations of effective medicines to address significant unmet medical needs.

References

- 1. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Antiviral Activity of Pyrimidine Containing Compounds: Patent Rev...: Ingenta Connect [ingentaconnect.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. academic.oup.com [academic.oup.com]

- 22. sciprofiles.com [sciprofiles.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid and its Analogs: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in nature, most notably as a key component of nucleobases, and its synthetic tractability make it a privileged structure for the design of novel drugs.[1][2][3][4][5] Within this broad class, 2-aminopyrimidine derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide focuses on 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid , a specific analog that combines the established pyrimidine core with a pyrrolidine moiety and a carboxylic acid group, features that can significantly influence its pharmacokinetic and pharmacodynamic properties.

While specific biological data for this compound is not extensively available in the public domain, this document will provide a comprehensive overview of its synthesis, potential biological activities, and structure-activity relationships (SAR) based on closely related analogs. The information presented herein is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid |

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 193.20 g/mol |

| CAS Number | 253315-06-9 |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly available literature. However, based on established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a plausible synthetic route can be proposed. A general and convenient method involves the reaction of amidinium salts with a 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt.

Proposed Experimental Protocol for Synthesis

This protocol is a representative example adapted from the synthesis of similar 2-substituted pyrimidine-5-carboxylic esters.

Step 1: Formation of the Amidinium Salt (Pyrrolidine-1-carboxamidinium salt)

Pyrrolidine is reacted with a suitable amidinating agent (e.g., S-methylisothiourea sulfate) under basic conditions to form the corresponding pyrrolidine-1-carboxamidine.

Step 2: Cyclization to form the Pyrimidine Ring

The pyrrolidine-1-carboxamidinium salt is then reacted with a suitable three-carbon building block, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, in a suitable solvent like ethanol. The reaction mixture is typically heated to afford the methyl or ethyl ester of this compound.

Step 3: Hydrolysis of the Ester

The resulting ester is hydrolyzed to the carboxylic acid by treatment with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like methanol or tetrahydrofuran. Subsequent acidification with an acid, such as hydrochloric acid, will precipitate the final product, this compound.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Biological Activities and Potential Applications

The 2-aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. Given the structural similarities, it is plausible that this compound and its analogs could exhibit one or more of the following activities:

-

Kinase Inhibition: Many 2-aminopyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The pyrimidine core can form key hydrogen bonds with the hinge region of the kinase ATP-binding site. Analogs with fused pyrrolo[2,3-d]pyrimidine structures, which are isosteres of adenine, are particularly effective as kinase inhibitors.

-

Antimicrobial Activity: The 2-aminopyrimidine moiety is present in several compounds with antibacterial and antifungal properties. These compounds can interfere with various microbial metabolic pathways.

-

Anti-inflammatory Activity: Some pyrimidine derivatives have shown anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not available, general principles from related pyrimidine series can be extrapolated:

-

The 2-position substituent: The nature of the substituent at the 2-position of the pyrimidine ring is critical for target engagement. The pyrrolidine ring in the title compound provides a lipophilic and basic center that can influence solubility, cell permeability, and interactions with the target protein.

-

The 5-position substituent: The carboxylic acid at the 5-position introduces a polar, acidic group that can participate in hydrogen bonding or salt bridge formation with the target protein. This group can also significantly impact the physicochemical properties of the molecule, such as solubility and membrane permeability.

-

The pyrimidine core: The nitrogen atoms at positions 1 and 3 are crucial for the hinge-binding interactions in many kinase inhibitors.

Quantitative Data for Analogous Compounds

To provide a context for the potential potency of this scaffold, the following table summarizes the biological activity of some representative 2-aminopyrimidine and related pyrimidine derivatives against various targets.

| Compound Class | Target | IC₅₀ (µM) | Reference |

| 2-Aminopyrimidine derivative | β-Glucuronidase | 2.8 ± 0.10 | [6] |

| 2-Aminopyrimidine derivative | Platelet Aggregation (Arachidonic Acid Induced) | 36.75 | N/A |

| Pyrrolo[2,3-d]pyrimidine derivative | EGFR | 0.079 | [7] |

| Pyrrolo[2,3-d]pyrimidine derivative | Her2 | 0.040 | [7] |

| Pyrrolo[2,3-d]pyrimidine derivative | VEGFR2 | 0.136 | [7] |

| Pyrrolo[2,3-d]pyrimidine derivative | CDK2 | 0.204 | [7] |

Note: The IC₅₀ values are highly dependent on the specific assay conditions and the nature of the substituents on the pyrimidine core.

Potential Signaling Pathway: Kinase Inhibition

Given that many 2-aminopyrimidine derivatives function as kinase inhibitors, a likely mechanism of action for this compound could be the inhibition of a protein kinase signaling pathway. These pathways are fundamental to cellular processes such as proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers.

Diagram of a Generic Kinase Signaling Pathway

Caption: Potential inhibition of a generic kinase signaling pathway by a pyrimidine analog.

Conclusion

This compound represents an intriguing scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the extensive research on its analogs suggests a high potential for activity, particularly as a kinase inhibitor. The synthetic accessibility of the pyrimidine core allows for the generation of diverse libraries of analogs, enabling thorough exploration of the structure-activity relationships. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to initiate such an exploration.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and history of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a key heterocyclic scaffold in modern medicinal chemistry. While a singular "discovery" event for this compound is not prominent in the literature, its history is intrinsically linked to the development of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the synthetic routes to this core structure, its physicochemical properties, and its pivotal role in the structure-activity relationship (SAR) studies of IRAK4 inhibitors for the treatment of inflammatory diseases and cancer. Experimental protocols and quantitative data are presented to provide a practical resource for researchers in the field.

Introduction: The Rise of a Versatile Pyrimidine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have been extensively explored for a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] The 2-substituted pyrimidine-5-carboxylic acid motif, in particular, has garnered significant attention as a versatile template for designing kinase inhibitors.[3][4][5][6] The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is also a prevalent feature in many biologically active compounds, often contributing to improved solubility, metabolic stability, and target engagement.[7][8]

The fusion of these two pharmacophorically important fragments in This compound has given rise to a privileged scaffold, most notably in the pursuit of IRAK4 inhibitors.[9][10][11][12]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O₂ | PubChem |

| Molecular Weight | 193.20 g/mol | PubChem |

| CAS Number | 253315-06-9 | PubChem |

| IUPAC Name | 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | PubChem |

| cLogP | 0.7 | PubChem |

| Topological Polar Surface Area | 66.3 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Synthesis of the Core Scaffold

The synthesis of 2-substituted pyrimidine-5-carboxylic esters and their subsequent hydrolysis to the corresponding carboxylic acids is a well-established area of organic chemistry.[3][4] The following section outlines a general, adaptable protocol for the preparation of this compound.

General Synthetic Workflow

The synthesis typically proceeds through a multi-step sequence, beginning with the formation of a pyrimidine ring, followed by the introduction of the pyrrolidine moiety and subsequent hydrolysis of an ester protecting group.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized representation based on established methods for the synthesis of related pyrimidine derivatives.

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

-

To a solution of diethyl ethoxymethylenemalonate (1.0 eq) in a suitable solvent such as ethanol, add pyrrolidine-1-carboximidamide hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide, 2.2 eq).

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH, 2.0 eq).

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Role in Drug Discovery: Inhibition of IRAK4

The "history" of this compound is most prominently defined by its application as a core scaffold in the development of IRAK4 inhibitors.

The IRAK4 Signaling Pathway